molecular formula C21H18FN5OS B2564148 N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893935-08-5

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2564148
CAS No.: 893935-08-5
M. Wt: 407.47
InChI Key: BXJZELJTRMIGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a pyrazolo-pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 4-ethylphenyl substituent. The pyrazolo[3,4-d]pyrimidine core is a common pharmacophore in kinase inhibitors, and the sulfanyl acetamide group may enhance binding interactions or metabolic stability .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-2-14-3-7-16(8-4-14)26-19(28)12-29-21-18-11-25-27(20(18)23-13-24-21)17-9-5-15(22)6-10-17/h3-11,13H,2,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJZELJTRMIGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the ethylphenyl group: This can be done using Friedel-Crafts alkylation or similar methods.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituents on the Aromatic Rings

  • Trifluoromethoxy Group () :
    The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (Mol. Wt. 463.41) features a trifluoromethoxy group at the para position of the phenyl ring. This substituent is highly electronegative and bulky, which may enhance metabolic stability but reduce solubility compared to the ethyl group in the target compound .

  • Acetamido Group () :
    N-(4-acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide includes an acetamido group, introducing hydrogen-bonding capacity. This could improve target affinity but may increase susceptibility to enzymatic hydrolysis .

  • Chlorophenyl and Fluorophenyl Groups (): Chlorine and fluorine substituents (e.g., in : N-(4-fluorophenyl)acetamide derivative) are common in bioactive molecules due to their electron-withdrawing effects, which can modulate electronic properties and binding interactions.

Core Heterocyclic Modifications

  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine (): The compound in features a pyrazolo[3,4-b]pyridine core, differing from the pyrazolo[3,4-d]pyrimidine in the target molecule.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Analogues

Compound Molecular Weight Key Substituents Notable Properties Reference
Target Compound ~445 (estimated) 4-ethylphenyl, 4-fluorophenyl Moderate lipophilicity N/A
463.41 4-(trifluoromethoxy)phenyl High electronegativity, bulky
Not provided 4-acetamidophenyl Hydrogen-bond donor/acceptor
(4f) 486.93 4-chlorophenyl, pyrazolo[3,4-b]pyridine IR/NMR data reported
  • Lipophilicity : The ethyl group in the target compound likely increases logP compared to polar substituents (e.g., acetamido) but retains better solubility than trifluoromethoxy derivatives .
  • Metabolic Stability : Sulfanyl groups (vs. sulfonyl in ) may reduce oxidative metabolism, enhancing half-life .

Biological Activity

N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. The presence of both ethyl and fluorophenyl groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular Formula C19H16FN5S
Molecular Weight 367.41 g/mol
IUPAC Name This compound
Canonical SMILES CCC1=CC=C(C=C1)N2C(=NC=N2)C(=S)C3=CC=C(C=C3)F

The mechanism of action for this compound involves its interactions with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The compound may act as an inhibitor or modulator of certain kinases, which are critical in regulating cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with kinase signaling pathways.
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses, potentially making it useful in treating conditions like arthritis.
  • Antimicrobial Properties : The presence of the sulfur atom may enhance its efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine compounds. For instance:

  • Kinase Inhibition : Research has shown that similar pyrazolo compounds can inhibit various kinases involved in cancer progression. A study demonstrated that a related compound significantly reduced cell viability in cancer cell lines by inhibiting specific kinase pathways .
  • Inflammatory Response Modulation : Another study indicated that pyrazolo derivatives could downregulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Activity : A recent investigation revealed that certain pyrazolo derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential for development into antibiotic agents .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
N-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidineAnticancer activityMethyl group enhances lipophilicity
N-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidineAnti-inflammatory effectsChlorine substituent modifies reactivity
N-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidineKinase inhibitionFluorine enhances binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.